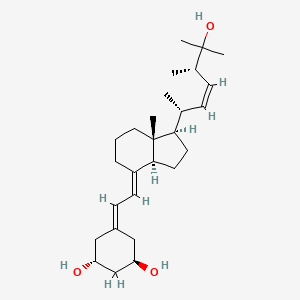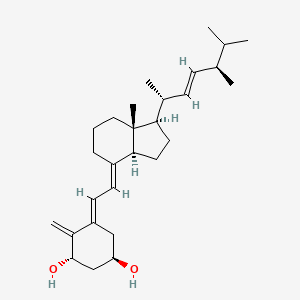
Lovastatina-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lovastatin-d3 is a deuterated form of lovastatin, a well-known statin medication used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Lovastatin-d3 is primarily used in scientific research to study the pharmacokinetics and metabolism of lovastatin, as the deuterium atoms provide a distinct mass difference that aids in analytical detection.
Aplicaciones Científicas De Investigación
Lovastatin-d3 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of lovastatin.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Evaluating potential interactions with other drugs.
Analytical Chemistry: Used as an internal standard in mass spectrometry for quantification of lovastatin.
Biological Research: Understanding the biological effects and mechanisms of action of lovastatin.
Mecanismo De Acción
Target of Action
Lovastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, lovastatin effectively reduces the endogenous production of cholesterol in the liver .
Mode of Action
Lovastatin is a lactone that is readily hydrolyzed in vivo to the corresponding β-hydroxyacid . This active metabolite is a strong inhibitor of HMG-CoA reductase . Lovastatin acts by competitively inhibiting HMG-CoA reductase, thereby blocking the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis .
Biochemical Pathways
The primary biochemical pathway affected by lovastatin is the mevalonate pathway . This pathway is responsible for the endogenous production of cholesterol and several other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, lovastatin disrupts this pathway, leading to a reduction in the levels of these lipids .
Pharmacokinetics
Lovastatin is absorbed orally with a variable range of bioavailability . It is metabolized primarily by CYP3A4 isoenzymes . The long prescription periods of lovastatin and its pharmacokinetic characteristics increase the possibility of drug interactions, especially at the metabolism level . Lovastatin’s absorption can be influenced by food intake, with plasma concentrations of both active and total inhibitors being about two-thirds those found when lovastatin is administered immediately after a standard test meal .
Action Environment
Environmental factors can influence the action of lovastatin. For instance, reactive oxygen species (ROS) regulation has been discovered to regulate lovastatin biosynthesis at the transcriptional level . Additionally, unexpected environmental stimuli, like quorum sensing-type molecules and support stimuli, have been identified to induce the synthesis of lovastatin . These findings suggest that the action, efficacy, and stability of lovastatin can be influenced by various environmental factors .
Safety and Hazards
Direcciones Futuras
Given that statin therapy is a cornerstone of ASCVD prevention, it is essential for clinicians to understand statin safety issues and the available evidence supporting the incorrect perception that statins have common adverse effects . The prescription of statins is increasing and statin therapy is often lifelong, in particular in patients with other risk factors .
Análisis Bioquímico
Biochemical Properties
Lovastatin-d3 plays a crucial role in inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting HMG-CoA reductase, Lovastatin-d3 effectively reduces cholesterol synthesis. The interaction between Lovastatin-d3 and HMG-CoA reductase is characterized by the binding of Lovastatin-d3 to the active site of the enzyme, preventing its normal function .
Cellular Effects
Lovastatin-d3 influences various cellular processes, particularly those related to cholesterol metabolism. It affects cell signaling pathways by reducing the availability of cholesterol, which is essential for the formation of lipid rafts in cell membranes. This reduction can impact the function of membrane-bound receptors and signaling molecules. Additionally, Lovastatin-d3 can alter gene expression by modulating the activity of transcription factors that respond to cholesterol levels . It also affects cellular metabolism by reducing the synthesis of cholesterol and other isoprenoids, which are vital for cell growth and function.
Molecular Mechanism
The molecular mechanism of Lovastatin-d3 involves competitive inhibition of HMG-CoA reductase. Lovastatin-d3 binds to the enzyme’s active site, mimicking the natural substrate, HMG-CoA. This binding prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol synthesis. Additionally, Lovastatin-d3 can influence gene expression by modulating the activity of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lovastatin-d3 can change over time. The compound is relatively stable, but its activity can decrease due to degradation or metabolic conversion. Long-term studies have shown that Lovastatin-d3 can maintain its inhibitory effects on HMG-CoA reductase for extended periods, but the degree of inhibition may vary depending on the experimental conditions . In vitro studies have demonstrated that Lovastatin-d3 can sustain its effects on cellular cholesterol levels for several days, while in vivo studies indicate that its impact on cholesterol metabolism can persist for weeks.
Dosage Effects in Animal Models
The effects of Lovastatin-d3 in animal models vary with dosage. At low doses, Lovastatin-d3 effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, it can lead to toxic effects, such as liver damage and muscle toxicity . Threshold effects have been observed, where a certain dosage is required to achieve a significant reduction in cholesterol levels. Beyond this threshold, increasing the dosage does not proportionally enhance the effects and may increase the risk of adverse reactions.
Metabolic Pathways
Lovastatin-d3 is involved in the mevalonate pathway, a crucial metabolic pathway for cholesterol synthesis. It interacts with HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate. This inhibition reduces the production of downstream metabolites, including cholesterol and other isoprenoids. Lovastatin-d3 can also affect the levels of intermediates in the mevalonate pathway, altering metabolic flux and impacting overall cellular metabolism .
Transport and Distribution
Within cells, Lovastatin-d3 is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, Lovastatin-d3 can bind to intracellular proteins and be distributed to different cellular compartments. Its localization and accumulation can be influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
Lovastatin-d3 primarily localizes to the endoplasmic reticulum (ER), where HMG-CoA reductase is situated. The compound’s activity is closely associated with its presence in the ER, as this is where it exerts its inhibitory effects on cholesterol synthesis. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of Lovastatin-d3, directing it to specific subcellular compartments and enhancing its function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lovastatin-d3 involves the incorporation of deuterium atoms into the lovastatin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of lovastatin in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of lovastatin-d3 typically involves large-scale fermentation processes using genetically modified strains of Aspergillus terreus. The fermentation broth is then subjected to extraction and purification processes to isolate lovastatin, which is subsequently deuterated using chemical methods.
Análisis De Reacciones Químicas
Types of Reactions
Lovastatin-d3 undergoes several types of chemical reactions, including:
Hydrolysis: Lovastatin-d3 is hydrolyzed to its active β-hydroxy acid form in vivo.
Oxidation: It can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: Reduction reactions can occur under specific conditions, although they are less common.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions or biological systems.
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Hydrolysis: The major product is the β-hydroxy acid form of lovastatin-d3.
Oxidation: Oxidized derivatives of lovastatin-d3.
Reduction: Reduced forms of the compound.
Substitution: Substituted lovastatin-d3 derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin similar to lovastatin with a slightly different structure.
Pravastatin: A hydrophilic statin with a different pharmacokinetic profile.
Rosuvastatin: A potent statin with a longer half-life.
Uniqueness of Lovastatin-d3
Lovastatin-d3 is unique due to the presence of deuterium atoms, which provide a distinct mass difference that aids in analytical detection. This makes it particularly valuable in pharmacokinetic and metabolic studies, as it allows for precise tracking and quantification of the compound in biological systems.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lovastatin-d3 involves the incorporation of deuterium atoms into Lovastatin, which is a cholesterol-lowering drug. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": ["Lovastatin", "Deuterated reagents"], "Reaction": ["1. Protection of the hydroxyl group at C-3 of Lovastatin with TBDMS chloride", "2. Reduction of the lactone ring with sodium borohydride", "3. Deuterium exchange using deuterated reagents", "4. Deprotection of the TBDMS group with TBAF", "5. Esterification of the carboxylic acid group with a deuterated alcohol", "6. Purification of Lovastatin-d3 by chromatography"] } | |
Número CAS |
1002345-93-8 |
Fórmula molecular |
C24H33O5D3 |
Peso molecular |
407.56 |
Apariencia |
White Solid |
melting_point |
152-155°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
75330-75-5 (unlabelled) |
Sinónimos |
(2S)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro- 3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; MK-803-d3; Lovalip-d3; Lovastatin Lactone-d3; Mevacor-d3; Mevinacor-d3 |
Etiqueta |
Lovastatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













